molecular formula C7H13ClO B8628882 3-Pentanone, 2-chloro-2,4-dimethyl- CAS No. 50994-73-5

3-Pentanone, 2-chloro-2,4-dimethyl-

Cat. No. B8628882
Key on ui cas rn: 50994-73-5
M. Wt: 148.63 g/mol
InChI Key: ZHKKJHYVQBKYCU-UHFFFAOYSA-N
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Patent
US03985907

Procedure details

Into a 25 ml round bottom 3 neck flask equipped with magnetic stirrer, Y tube, nitrogen inlet, reflux condenser, thermometer and heating mantle, is added 0.57 g (0.005 moles) 2-methyl-3-furan thiol in 3 ml absolute methanol and a solution of 0.27 g (0.005 moles) sodium methoxide in 3 ml of absolute methanol. After 10 minutes stirring, 0.74 g (0.005 moles) 2-chloro-2,4-dimethyl-3-pentanone in 1 ml absolute methanol is added slowly. The reaction mass is then warmed to 35° C using a hot water bath and while maintaining the temperature of the reaction mass at 35° C it is placed under a nitrogen blanket. The reaction mass is then heated to reflux (65°-66° C) and refluxed for a period of 1 hour. At the end of the 1 hour reflux period, the reaction mass is allowed to cool and is worked up by adding thereto 10 ml of water. The reaction mass, being at a basic pH (9-10), is acidified with dilute HCl bringing the pH down to 6. N-Hexane is added to the reaction mass giving rise to two phases; an aqueous phase and an organic phase. The aqueous phase is extracted with 2 × 10 ml of hexane. The hexane extracts are separated, combined, washed with saturated sodium chloride solution and then dried over anhydrous sodium sulfate. The resulting solution is then concentrated to a weight of 1.02 g and the desired compound is isolated using GLC apparatus (conditions: SE-30 Column, 8 foot × 1/4 inch). NMR, IR and Mass Spectral analyses confirm that the structure of the resulting material is: ##SPC20##
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.57 g
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Two
Name
sodium methoxide
Quantity
0.27 g
Type
reactant
Reaction Step Three
Quantity
0.74 g
Type
reactant
Reaction Step Four
Quantity
1 mL
Type
solvent
Reaction Step Four
[Compound]
Name
( 9-10 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
N-Hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
3 mL
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[O:3][CH:4]=[CH:5][C:6]=1[SH:7].C[O-].[Na+].Cl[C:12]([CH3:19])([C:14](=[O:18])[CH:15]([CH3:17])[CH3:16])[CH3:13].Cl>CO.O>[CH3:1][C:2]1[O:3][CH:4]=[CH:5][C:6]=1[S:7][C:12]([CH3:19])([CH3:13])[C:14]([CH:15]([CH3:17])[CH3:16])=[O:18] |f:1.2|

Inputs

Step One
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0.57 g
Type
reactant
Smiles
CC=1OC=CC1S
Name
Quantity
3 mL
Type
solvent
Smiles
CO
Step Three
Name
sodium methoxide
Quantity
0.27 g
Type
reactant
Smiles
C[O-].[Na+]
Step Four
Name
Quantity
0.74 g
Type
reactant
Smiles
ClC(C)(C(C(C)C)=O)C
Name
Quantity
1 mL
Type
solvent
Smiles
CO
Step Five
Name
( 9-10 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Seven
Name
N-Hexane
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
Quantity
3 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
35 °C
Stirring
Type
CUSTOM
Details
After 10 minutes stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 25 ml round bottom 3 neck flask equipped with magnetic stirrer
TEMPERATURE
Type
TEMPERATURE
Details
Y tube, nitrogen inlet, reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
thermometer and heating mantle
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature of the reaction mass at 35° C it
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mass is then heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux (65°-66° C)
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for a period of 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
At the end of the 1 hour reflux period
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
ADDITION
Type
ADDITION
Details
by adding
CUSTOM
Type
CUSTOM
Details
giving rise to two phases
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase is extracted with 2 × 10 ml of hexane
CUSTOM
Type
CUSTOM
Details
The hexane extracts are separated
WASH
Type
WASH
Details
washed with saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
The resulting solution is then concentrated to a weight of 1.02 g

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
CC=1OC=CC1SC(C(=O)C(C)C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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